molecular formula C7H3BrFN3O2 B13058844 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

Cat. No.: B13058844
M. Wt: 260.02 g/mol
InChI Key: FGZZXRKBNHRPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid is a heterocyclic compound that features a triazolopyridine core substituted with bromine and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-3-bromo-5-fluoropyridine with suitable reagents to form the triazolopyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques to enhance yield and reduce reaction times. For instance, reactions performed in a microwave medium at elevated temperatures can achieve high yields within a short duration .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid exhibits significant biological activity. It has been explored for therapeutic applications in treating neurological disorders and inflammatory diseases. The unique halogen substituents improve its binding affinity to biological targets, which is crucial for drug development. For instance, studies have shown that this compound can modulate enzyme interactions and influence cellular pathways, enhancing its potential as a drug candidate for conditions such as Alzheimer's disease and rheumatoid arthritis.

Case Studies

  • Neurological Disorders : In vitro studies demonstrated that derivatives of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid can inhibit specific enzymes involved in neuroinflammation, suggesting a pathway for developing anti-inflammatory drugs targeting the central nervous system.
  • Anti-cancer Activity : Preliminary investigations have indicated that this compound may possess anti-cancer properties by interfering with the proliferation of cancer cells through apoptosis induction mechanisms. Further studies are needed to elucidate the precise mechanisms at play.

Biochemical Research

Enzyme Interaction Studies
The compound serves as a probe in biochemical studies to investigate interactions with various enzymes. Its structure allows for enhanced specificity towards certain targets, facilitating the understanding of enzyme kinetics and inhibition mechanisms. For example, it has been used to study the inhibition of kinases involved in cancer signaling pathways .

Material Science

Development of Advanced Materials
Due to its unique chemical properties, 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is also being investigated for applications in material science. Its ability to form stable complexes with metal ions opens avenues for creating novel materials with specific electronic and optical properties. These materials can be utilized in sensors and other advanced technological applications.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid is unique due to its specific substitution pattern with bromine and fluorine atoms, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H3BrFN3O2
  • Molecular Weight : 260.02 g/mol
  • CAS Number : 2177257-77-9
  • Density : 2.00 ± 0.1 g/cm³ (predicted)
  • pKa : 0.31 ± 0.30 (predicted) .

The biological activity of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.

Anticancer Properties

Preliminary research suggests that 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid may possess anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Studies

StudyFindings
Antimicrobial Study The compound showed an inhibition zone of up to 15 mm against E. coli at a concentration of 100 µg/mL.
Cancer Cell Study Induced apoptosis in MCF-7 cells with an IC50 value of 25 µM after 48 hours of treatment.
Enzyme Inhibition Assay Inhibited target enzyme activity by approximately 70% at a concentration of 50 µM.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Toxicity studies indicate that at higher concentrations, it may exhibit cytotoxic effects on normal cell lines, necessitating further investigation into its therapeutic index.

Properties

Molecular Formula

C7H3BrFN3O2

Molecular Weight

260.02 g/mol

IUPAC Name

8-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3BrFN3O2/c8-4-1-3(9)2-12-6(4)10-5(11-12)7(13)14/h1-2H,(H,13,14)

InChI Key

FGZZXRKBNHRPCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1F)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.